molecular formula C6H10O2S B061100 Tetrahydro-2H-thiopyran-3-carboxylic acid CAS No. 161404-76-8

Tetrahydro-2H-thiopyran-3-carboxylic acid

Cat. No.: B061100
CAS No.: 161404-76-8
M. Wt: 146.21 g/mol
InChI Key: DCMOTEAFHXHTAL-UHFFFAOYSA-N
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Description

Tetrahydro-2H-thiopyran-3-carboxylic acid is an organic compound with the molecular formula C6H10O2S It is a sulfur-containing heterocyclic compound, characterized by a six-membered ring structure with one sulfur atom and a carboxylic acid functional group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydro-2H-thiopyran-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of homoallyl thiol with aldehydes in the presence of a catalyst such as indium trichloride (InCl3). This reaction typically proceeds under mild conditions and yields the desired product with high diastereoselectivity .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted thiopyran derivatives

Scientific Research Applications

Tetrahydro-2H-thiopyran-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Tetrahydro-2H-thiopyran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The sulfur atom in its structure can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • Tetrahydro-2H-thiopyran-4-carboxylic acid
  • Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
  • Tetrahydro-2H-pyran-3-carboxylic acid

Comparison: Tetrahydro-2H-thiopyran-3-carboxylic acid is unique due to the position of the carboxylic acid group at the third position of the thiopyran ring. This structural feature influences its chemical reactivity and potential applications. Compared to Tetrahydro-2H-thiopyran-4-carboxylic acid, the third-position carboxylic acid group may result in different steric and electronic effects, leading to variations in reactivity and biological activity. The presence of the sulfur atom distinguishes it from Tetrahydro-2H-pyran-3-carboxylic acid, which lacks sulfur and thus exhibits different chemical properties.

Properties

IUPAC Name

thiane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMOTEAFHXHTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597370
Record name Thiane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161404-76-8
Record name Thiane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiane-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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